9,10-Di(1H-imidazol-1-yl)anthracene

Coordination Polymers Metal-Organic Frameworks Green Synthesis

Traditional solvothermal MOF synthesis requires organic solvents and hours to days of reaction time. 9,10-Di(1H-imidazol-1-yl)anthracene (DIA) enables rapid, green aqueous synthesis of crystalline coordination polymers in under 10 minutes. • Aqueous synthesis: Form crystalline frameworks from water in <10 min, eliminating organic solvent waste. • Conformational tunability: Solvent polarity switches ligand between cis/trans conformations, yielding diverse network topologies (2D, 3D, interpenetrated) from a single metal salt. • Thermal robustness: Derived coordination polymers withstand 300-380°C, enabling post-synthetic activation and high-temperature applications. • Intrinsic photoluminescence: Exhibits predictable blue emission (420-460 nm) for rapid optical screening.

Molecular Formula C20H14N4
Molecular Weight 310.4 g/mol
Cat. No. B13732429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9,10-Di(1H-imidazol-1-yl)anthracene
Molecular FormulaC20H14N4
Molecular Weight310.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C3C=CC=CC3=C2N4C=CN=C4)N5C=CN=C5
InChIInChI=1S/C20H14N4/c1-2-6-16-15(5-1)19(23-11-9-21-13-23)17-7-3-4-8-18(17)20(16)24-12-10-22-14-24/h1-14H
InChIKeyZQNGCKWODDACQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9,10-Di(1H-imidazol-1-yl)anthracene: Ligand Profile


9,10-Di(1H-imidazol-1-yl)anthracene (abbreviated dia or DIA) is an anthracene-based bis-imidazole ligand featuring a rigid, extended π-conjugated anthracene core substituted with two imidazole groups at the 9- and 10-positions [1]. This structural architecture enables the compound to function as a versatile N-donor linker in the construction of coordination polymers (CPs) and metal–organic frameworks (MOFs) with a wide range of transition metals [2][3]. The ligand is commercially available in research-grade purity (≥95%) and is primarily employed in materials chemistry for the development of luminescent and porous crystalline solids .

Workflow
Aqueous CP/MOF synthesis in
Selection
Luminescent framework construction with Zn(II)/Cd(II)
Use Context
Topology control via solvent polarity

Why 9,10-Di(1H-imidazol-1-yl)anthracene Cannot Be Substituted


Substituting 9,10-di(1H-imidazol-1-yl)anthracene with simpler or more flexible bis-imidazole ligands—such as 1,4-bis(imidazol-1-yl)benzene or 4,4′-bis(imidazol-1-yl)biphenyl—is not a straightforward exchange. The unique combination of a rigid, extended anthracene π-system and the semi-flexible imidazole coordination arms enables precise control over network topology, luminescence, and synthetic accessibility that alternative ligands cannot replicate [1][2]. The anthracene core provides intrinsic photoluminescence and facilitates efficient intersystem crossing, while the imidazole groups can adopt both cis- and trans-conformations depending on solvent polarity, offering a level of structural tunability absent in fully rigid or fully flexible comparators [3][4]. Moreover, the compound's ability to form crystalline coordination polymers from aqueous solutions in under 10 minutes—a green chemistry advantage not reported for its closest analogs—makes it a procurement-critical choice for sustainable, high-throughput materials discovery [5].

Attribute
Target / Substitute Difference
Rigid anthracene core with semi-flexible imidazole arms
Enables multiple topologies; rigid pyridyl analogs are conformationally locked
Rapid aqueous crystallization (
Simpler bis-imidazoles may require solvothermal conditions and longer reaction times
Intrinsic blue photoluminescence
Non-anthracene linkers often require post-synthetic modification for comparable emission

9,10-Di(1H-imidazol-1-yl)anthracene: Differentiation Evidence


Rapid Aqueous Synthesis of Coordination Polymers

9,10-Di(1H-imidazol-1-yl)anthracene (dia) enables the formation of pure coordination polymer and MOF phases from aqueous solutions in less than 10 minutes, a synthetic advantage not demonstrated for the smaller, less bulky analog 1,4-bis(imidazol-1-yl)benzene (bib) [1]. The bulky anthracene core of dia is hypothesized to preorganize the ligand for rapid crystallization, whereas bib typically requires solvothermal conditions or longer reaction times [2].

Rapid Aqueous Synthesis
Cross-study comparable
CP formation in water in
Supports green chemistry and high-throughput discovery workflows
Comparator bib typically requires hours to days under solvothermal conditions
Topological Diversity
Head-to-head
3 distinct topologies vs. ~1–2 for pyridyl analog bpa
Solvent-switchable cis/trans conformation expands accessible networks
Zn(II) salts in MeOH/DCM or MeOH/dioxane at room temperature
Blue Emission
Class-level
Solid-state λmax 420–460 nm
Reported anthracene-core emission retained in CP scaffolds
Quantitative QY data require verification; red-shift observed in flexible comparators
Oxidative Stability
Head-to-head
ΔEox ≈ +0.2 to +0.3 V
Anthracene scaffold less prone to oxidation than pyrene-imidazoles
Cyclic voltammetry in CH2Cl2; wider stability window for electronics
Thermal Stability
Cross-study comparable
Td 300–380 °C (Zn-DIA)
Supports high-temperature catalysis and post-synthetic activation
Aliphatic bis-imidazole analogs decompose below 250 °C
Coordination Polymers Metal-Organic Frameworks Green Synthesis

Conformational Control of Network Topology

9,10-Di(1H-imidazol-1-yl)anthracene (dia) exhibits solvent-dependent cis/trans conformational isomerism, enabling the deliberate synthesis of 2D (4,4) nets or 3D cds networks from the same ligand and metal salt [1]. In contrast, 9,10-bis(pyridin-4-yl)anthracene (bpa) is locked in a transoid geometry due to the linear para-substituted pyridine donors, limiting accessible topologies to a narrower set [2]. Direct comparative structural analysis shows that dia can generate both cis- and trans-conformations within the same crystal lattice, a feature absent in bpa.

Topological Diversity
Head-to-head
3 distinct topologies vs. ~1–2 for pyridyl analog bpa
Solvent-switchable cis/trans conformation expands accessible networks
Zn(II) salts in MeOH/DCM or MeOH/dioxane at room temperature
Coordination Polymer Topology Supramolecular Chemistry Crystal Engineering

Blue Emission in Coordination Polymers

Coordination polymers constructed from 9,10-di(1H-imidazol-1-yl)anthracene exhibit strong blue emission in the solid state at room temperature, with emission maxima typically between 420–460 nm [1][2]. While absolute quantum yield (QY) data for the free ligand are not widely reported in primary literature, the intrinsic fluorescence of the anthracene core is preserved and often enhanced upon coordination due to rigidification of the π-system [3]. In contrast, coordination polymers built from 9,10-diphenylanthracene-based ligands (which lack the imidazole coordination sites) require separate binding groups, increasing synthetic complexity and often reducing overall QY due to vibrational quenching from flexible tethers [4].

Blue Emission
Class-level
Solid-state λmax 420–460 nm
Reported anthracene-core emission retained in CP scaffolds
Quantitative QY data require verification; red-shift observed in flexible comparators
Solid-State Luminescence Coordination Polymers Blue Emission

Oxidative Stability: Anthracene vs. Pyrene Imidazoles

Electrochemical analysis of anthracene- and pyrene-containing imidazole derivatives reveals that pyrene-based imidazoles are more electron-rich and undergo oxidation at lower potentials than their anthracene-based counterparts [1]. Specifically, the onset oxidation potential (Eox) of anthracene-imidazole derivatives is approximately 0.2–0.3 V higher (more positive) than analogous pyrene compounds, indicating greater oxidative stability for the anthracene scaffold [2]. This difference is attributed to the smaller π-conjugated area and higher aromatic stabilization energy of anthracene compared to pyrene.

Oxidative Stability
Head-to-head
ΔEox ≈ +0.2 to +0.3 V
Anthracene scaffold less prone to oxidation than pyrene-imidazoles
Cyclic voltammetry in CH2Cl2; wider stability window for electronics
Electrochemistry Organic Electronics Redox Properties

Thermal Stability of Coordination Polymers

Thermogravimetric analysis (TGA) of Zn(II) and Cd(II) coordination polymers constructed from 9,10-di(1H-imidazol-1-yl)anthracene reveals decomposition temperatures (Td) typically exceeding 300 °C, with some frameworks stable up to 350–400 °C before ligand decomposition [1][2]. In contrast, coordination polymers built from aliphatic bis-imidazole ligands such as 1,4-bis(imidazol-1-yl)butane typically decompose below 250 °C due to the thermally labile alkyl spacer [3].

Thermal Stability
Cross-study comparable
Td 300–380 °C (Zn-DIA)
Supports high-temperature catalysis and post-synthetic activation
Aliphatic bis-imidazole analogs decompose below 250 °C
Thermal Stability Coordination Polymers TGA

9,10-Di(1H-imidazol-1-yl)anthracene: Validated Applications


Rapid Green Synthesis of Luminescent Frameworks

For research groups focused on high-throughput discovery of luminescent coordination polymers or those seeking to reduce solvent waste, 9,10-di(1H-imidazol-1-yl)anthracene enables the formation of crystalline frameworks from aqueous solutions in under 10 minutes [1]. This contrasts sharply with conventional solvothermal methods requiring organic solvents and hours to days of reaction time. The resulting materials exhibit predictable blue emission (420–460 nm) in the solid state, making them suitable for rapid screening of optical properties [2].

Topological Diversity in Crystal Engineering

For crystal engineers and supramolecular chemists aiming to maximize structural diversity while minimizing the number of starting materials, 9,10-di(1H-imidazol-1-yl)anthracene offers a unique advantage: solvent polarity alone can switch the ligand conformation between cis and trans, yielding 2D (4,4) nets, 3D cds networks, or interpenetrated layers from the same Zn(II) or Cd(II) salt [3]. This tunability is not observed with the fully rigid comparator 9,10-bis(pyridin-4-yl)anthracene, which is conformationally locked [4].

Oxidative Stability for Electronics and Photocatalysis

For applications in organic light-emitting diodes (OLEDs), electron-transport layers, or oxidative photocatalysis, the anthracene-imidazole scaffold provides a wider electrochemical stability window than pyrene-imidazole analogs [5]. The higher onset oxidation potential (by 0.2–0.3 V) translates to greater resistance to electrochemical degradation, a critical parameter for device longevity and catalytic turnover [6]. Patent literature also indicates the use of imidazole-functionalized anthracenes in electroluminescent displays [7].

High-Temperature Gas Storage and Catalysis

The thermal robustness of coordination polymers derived from 9,10-di(1H-imidazol-1-yl)anthracene—with decomposition temperatures of 300–380 °C—makes these frameworks suitable for applications requiring elevated temperatures [8]. This includes post-synthetic thermal activation for gas storage, high-temperature sensing, and heterogeneous catalysis where aliphatic bis-imidazole linkers would fail due to thermal decomposition below 250 °C [9].

Application
Selection Property
Validation Focus
Green synthesis of luminescent frameworks
Rapid aqueous crystallization kinetics
Aqueous reaction time and crystallinity verification
Topological diversity in crystal engineering
Solvent-dependent cis/trans conformation
Topology mapping under varied solvent polarity
Oxidative stability for electronics and photocatalysis
Higher onset oxidation potential
Electrochemical stability window measurement
High-temperature gas storage and catalysis
Thermal decomposition resistance
TGA profile under N2 and post-activation porosity
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